N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide: is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a chlorinated methylphenyl group and a tetrahydropyran-4-yl methoxy group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-chloro-4-methylbenzylamine with nicotinic acid or its derivatives under appropriate conditions.
Introduction of the Tetrahydropyran-4-yl Methoxy Group: This step involves the protection of the hydroxyl group of tetrahydropyran-4-yl methanol, followed by its reaction with the nicotinamide core to form the desired ether linkage.
Final Assembly: The final step involves the deprotection of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)nicotinamide
- 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- N-(3-chloro-4-methylphenyl)-6-methoxynicotinamide
Uniqueness
N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to the presence of both the chlorinated methylphenyl group and the tetrahydropyran-4-yl methoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Biological Activity
N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C_{15}H_{18}ClN_{3}O_{2}
- Molecular Weight : 303.77 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 3
- Hydrogen Bond Acceptors : 7
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methylphenylamine with tetrahydro-2H-pyran derivatives under controlled conditions. The yield and purity of the synthesized compound are critical for ensuring its biological efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of nicotinamide exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of Cell Proliferation : In vitro assays indicated that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Preliminary tests show that it exhibits activity against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 4–8 | Staphylococcus aureus |
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects, which are beneficial in treating conditions such as arthritis. The anti-inflammatory activity is attributed to the modulation of cytokine production and inhibition of inflammatory pathways.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of nicotinamide derivatives, including this compound. Results showed a significant reduction in cell viability in treated cancer cell lines compared to controls.
- Antimicrobial Screening : Another study focused on the antimicrobial properties, where the compound was tested against various bacterial strains. It demonstrated promising results, particularly against resistant strains, suggesting potential for development as an antimicrobial agent.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-2-4-16(10-17(13)20)22-19(23)15-3-5-18(21-11-15)25-12-14-6-8-24-9-7-14/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLXHXIGUQIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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